CX-6258

描述

CX-6258 是一种强效、选择性且口服有效的 Pim 激酶家族抑制剂,该家族包括 Pim-1、Pim-2 和 Pim-3。这些激酶是丝氨酸/苏氨酸激酶,在细胞存活和增殖中起着至关重要的作用。 Pim 激酶的过表达与多种癌症有关,使其成为癌症治疗的目标 .

科学研究应用

CX-6258 已被广泛研究,以评估其在癌症治疗中的潜力。 它对各种人类癌细胞系显示出显着的抗增殖活性,包括急性淋巴细胞白血病、急性髓性白血病、慢性髓性白血病和多发性骨髓瘤 . 此外,this compound 在肿瘤模型中已证明具有体内功效,使其成为癌症治疗进一步开发的有希望的候选者 .

作用机制

CX-6258 通过抑制 Pim 激酶的活性发挥作用。这些激酶参与调节细胞存活和增殖。 通过抑制 Pim 激酶,this compound 诱导癌细胞凋亡并减少细胞增殖 . 该化合物还激活环状 GMP-AMP 合成酶 (cGAS)-干扰素基因刺激物 (STING) 途径,从而导致针对肿瘤细胞的免疫反应 .

生化分析

Biochemical Properties

CX-6258 has been identified as a potent inhibitor of pan-Pim kinases, with IC50 values of 5, 25, and 16 nM for Pim-1, Pim-2, and Pim-3, respectively . Pim kinases are a family of serine/threonine kinases that regulate cell survival . They are tightly regulated at the level of transcription and translation, and their expression is mediated by the JAK/STAT signaling pathway, which is activated by various cytokines and hormones .

Cellular Effects

This compound has shown potent activity against both RMi-sensitive (RMS) and -resistant (RMR) melanoma cell lines . It has been reported to result in reduced proliferation, frequent formation of micronuclei, recruitment of cGAS, and activation of the cyclic GMP-AMP synthase (cGAS)–stimulator of interferon genes (STING) pathway .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of Pim kinases . Pim kinases are known to suppress apoptosis by the direct phosphorylation and inhibition of pro-apoptotic Bcl-2 antagonist of cell death (BAD) . This compound, by inhibiting Pim kinases, can therefore modulate the chemosensitivity of cancer cells .

Temporal Effects in Laboratory Settings

It has been reported to exhibit in vitro synergy with chemotherapeutics and robust in vivo efficacy in two Pim kinases driven tumor models .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models have not been explicitly mentioned in the available literature. It has been reported to show robust in vivo efficacy in two Pim kinases driven tumor models .

Metabolic Pathways

It is known that the expression of Pim kinases, which this compound inhibits, is mediated by the JAK/STAT signaling pathway .

准备方法

合成路线和反应条件: CX-6258 的合成涉及在哌啶作为催化剂存在下,氯氧吲哚与糠醛反应。该反应在氮气气氛下,于干燥的无水乙醇中进行。 随着添加接近完成,混合物变得可溶 .

工业生产方法: this compound 的工业生产方法没有得到广泛的记录。 一般方法涉及使用与实验室环境相同的反应条件进行大规模合成,并针对产率和纯度进行优化 .

化学反应分析

反应类型: CX-6258 主要由于存在反应性官能团而发生取代反应。 它还可以在特定条件下参与氧化和还原反应 .

常用试剂和条件: this compound 的合成和反应中常用的试剂包括氯氧吲哚、糠醛和哌啶。 反应通常在氮气气氛下,于干燥的乙醇中进行 .

主要产物: 从 this compound 的合成中形成的主要产物是化合物本身,其特征在于其对 Pim 激酶的强效抑制活性 .

相似化合物的比较

类似化合物:

- AZD1206

- PIM447

- SGI-1776

独特性: CX-6258 的独特之处在于它对所有三种 Pim 激酶亚型(Pim-1、Pim-2 和 Pim-3)的强效和选择性抑制作用。 它还表现出出色的生化效力和激酶选择性,使其成为癌症研究和治疗中宝贵的工具 .

属性

IUPAC Name |

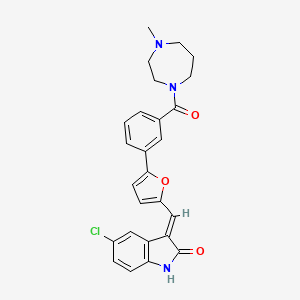

(3E)-5-chloro-3-[[5-[3-(4-methyl-1,4-diazepane-1-carbonyl)phenyl]furan-2-yl]methylidene]-1H-indol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24ClN3O3/c1-29-10-3-11-30(13-12-29)26(32)18-5-2-4-17(14-18)24-9-7-20(33-24)16-22-21-15-19(27)6-8-23(21)28-25(22)31/h2,4-9,14-16H,3,10-13H2,1H3,(H,28,31)/b22-16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGBPLKOPSFDBOX-CJLVFECKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)C=C4C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCCN(CC1)C(=O)C2=CC=CC(=C2)C3=CC=C(O3)/C=C/4\C5=C(C=CC(=C5)Cl)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Sodium ((1,4-phenylenebis(methanylylidene))bis(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl-3-ylidene))dimethanesulfonate](/img/structure/B560017.png)

![(R)-3-(4-Phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B560023.png)